3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one
Description
3-[(3-Phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, characterized by a phenoxyphenyl methoxy substituent at the 3-position. This compound belongs to a class of alkoxylated coumarin analogs, which have been extensively studied for their diverse biological activities, including phosphodiesterase (PDE) inhibition, cholinesterase inhibition, and estrogen receptor (ER) modulation .
Properties
IUPAC Name |
3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSVJHWIVHFEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves a series of organic reactions. One common method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[c]chromen-6-one core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzo[c]chromen compounds, including 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one, exhibit significant biological activity. Some of the key applications include:
- Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase II (PDE2), an enzyme implicated in various cellular signaling pathways. Studies have shown that certain derivatives possess promising inhibitory potentials, which may be leveraged in treating neurodegenerative diseases .
- Neuroprotective Effects : Urolithins, which are bioavailable metabolites of ellagic acid related to benzo[c]chromen derivatives, have been shown to enhance cognitive function and offer neuroprotective benefits. This suggests that this compound may have similar effects, warranting further investigation into its neuroprotective properties .
- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects and could potentially be used in cancer therapy. These activities are attributed to its interaction with specific biological macromolecules, influencing cellular signaling processes .
Case Study 1: PDE2 Inhibition
A study focused on the design and synthesis of alkoxylated 6H-benzo[c]chromen-6-one derivatives demonstrated that one particular derivative exhibited an IC50 value of against PDE2, indicating significant potential for therapeutic applications in cognitive enhancement .
Case Study 2: Neuroprotection
Research on urolithins has highlighted their role as cognitive enhancers through mechanisms involving neuroprotection. Given the structural similarities between urolithins and this compound, further studies could elucidate similar neuroprotective mechanisms for this compound .
Mechanism of Action
The mechanism of action of 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. This modulation can lead to neuroprotective effects and other therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 6H-benzo[c]chromen-6-one derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:
Alkoxy-Substituted Derivatives
- Key Insight: Alkyl chain length significantly impacts PDE2 inhibition. Derivatives with 4–5 carbon chains (e.g., butoxy, pentyloxy) exhibit stronger activity due to optimal hydrophobic interactions with the PDE2 catalytic pocket . The target compound’s phenoxyphenyl methoxy group introduces greater steric bulk and aromaticity, which may alter binding kinetics compared to linear alkoxy groups.
Aryloxy-Substituted Derivatives
- Key Insight: Aryloxy substituents, particularly those with electron-withdrawing groups (e.g., fluorine) or methoxy moieties, enhance selectivity for ERβ or cholinesterase targets .
Hydroxylated Derivatives
- Key Insight : Hydroxyl groups at C3 and C8 are critical for ERβ agonism, as seen in selective estrogen receptor modulators (SERMs) . The target compound lacks hydroxyl groups, suggesting divergent mechanisms of action compared to these analogs.
PDE2 Inhibition
- Optimal Substituents : Linear alkoxy chains (C4–C5) yield the strongest PDE2 inhibition (e.g., 1f, IC₅₀ = 3.67 µM) .
- Aryloxy Impact: Bulky aryloxy groups (e.g., benzyloxy) reduce PDE2 activity due to steric hindrance . The target compound’s phenoxyphenyl methoxy group may face similar limitations unless its aromaticity compensates via hydrophobic interactions.
Cholinesterase Inhibition
- Active Analogs : Derivatives with methoxybenzyloxy groups (e.g., 2s) show enhanced acetylcholinesterase (AChE) inhibition, comparable to rivastigmine .
- Target Compound: Its phenoxyphenyl group may sterically hinder AChE binding, necessitating further testing.
ERβ Selectivity
- Critical Features: Bis-hydroxylation at C3/C8 and planar aromatic cores are essential for ERβ agonism . The target compound’s lack of hydroxyl groups and addition of a phenoxyphenyl group likely redirect its activity away from ER targets.
Physicochemical and Structural Insights
| Property | Target Compound | 3-Butoxy Derivative (1f) | 3-Hydroxy Derivative |
|---|---|---|---|
| Lipophilicity | High (phenoxyphenyl group) | Moderate (butoxy chain) | Low (hydroxyl groups) |
| Steric Bulk | High | Moderate | Low |
| Aromaticity | Extended π-system | Limited | Planar core |
| Bioactivity Profile | Hypothesized PDE2 inhibition | Confirmed PDE2 inhibition | ERβ agonism / metal sensing |
Biological Activity
3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one, a derivative of the benzo[c]chromen-6-one scaffold, has garnered attention due to its potential biological activities. This compound is structurally related to other bioactive compounds that exhibit various pharmacological effects, including anti-cancer and neuroprotective activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound involves multiple steps beginning with the appropriate phenolic precursors. The compound is characterized by its methoxy and phenoxy substituents, which enhance its lipophilicity and biological activity. Detailed synthetic procedures can be found in various studies focusing on similar benzo[c]chromen derivatives .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
Recent studies indicate that derivatives of benzo[c]chromen-6-one exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and RKO (colorectal cancer) . The mechanism of action often involves the induction of apoptosis and disruption of cellular metabolism in cancer cells.
Phosphodiesterase Inhibition
Research has also highlighted the potential of this compound as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating cellular signaling pathways, including those involved in inflammation and cancer progression. In vitro studies demonstrated that certain derivatives exhibited promising PDE2 inhibitory activity with IC50 values around 3.67 ± 0.47 μM . This inhibition could lead to increased intracellular cAMP levels, which are associated with enhanced neuronal signaling and neuroprotection.
The biological effects observed with this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds from this class have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The activation of apoptotic pathways has been linked to the accumulation of reactive oxygen species (ROS) and lysosomal membrane permeabilization .
- Neuroprotective Effects : As a PDE inhibitor, this compound may enhance cognitive function and provide protective effects against neurodegenerative diseases by modulating cyclic nucleotide levels.
Case Studies
Several case studies have investigated the efficacy of related compounds in clinical settings:
- Glioblastoma Treatment : A derivative similar to this compound has been evaluated for its effectiveness in treating glioblastoma multiforme. Results indicated a reduction in tumor cell viability when treated with the compound .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds from the benzo[c]chromen class have demonstrated improvements in memory retention and cognitive function, suggesting their potential as therapeutic agents .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Activity | Effect | IC50 Value | Cell Lines Tested |
|---|---|---|---|
| Anticancer | Induces apoptosis | Varies by derivative | MCF7, RKO |
| PDE Inhibition | Increases cAMP levels | 3.67 ± 0.47 μM | Various |
| Neuroprotection | Enhances cognitive function | Not specified | Animal models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
